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Compound of Interest

Compound Name:
3,3'-Iminobis(N,N-

dimethylpropylamine)

Cat. No.: B047261 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3'-
Iminobis(N,N-dimethylpropylamine), a versatile polyamine compound. The information

presented herein includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, compiled and structured for ease of reference and comparison.

Detailed experimental protocols are also provided to ensure reproducibility and accurate data

interpretation in a research and development setting.

Introduction
3,3'-Iminobis(N,N-dimethylpropylamine), also known as Bis(3-dimethylaminopropyl)amine, is

a tridentate ligand with applications in coordination chemistry and as a building block in organic

synthesis. A thorough understanding of its spectroscopic properties is crucial for its

identification, purity assessment, and for tracking its transformations in chemical reactions. This

guide aims to be a central resource for researchers working with this compound.

Spectroscopic Data
The following sections present the key spectroscopic data for 3,3'-Iminobis(N,N-
dimethylpropylamine) in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H

and ¹³C NMR data provide detailed information about the chemical environment of the

hydrogen and carbon atoms, respectively.

¹H NMR (Proton NMR) Data

While a publicly available peak list for the ¹H NMR spectrum is not readily available, the

expected chemical shifts can be predicted based on the structure. The spectrum is anticipated

to show signals corresponding to the N-CH₃, N-CH₂-, -CH₂- (central), and the secondary amine

N-H protons. The integration of these signals would correspond to the number of protons in

each unique environment.

¹³C NMR (Carbon-13 NMR) Data

Similar to the proton NMR data, a detailed public peak list for the ¹³C NMR spectrum is not

available. However, the spectrum is expected to show distinct signals for the methyl carbons

(N-CH₃) and the three different methylene carbons (-CH₂-) in the propyl chains.

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.

The IR spectrum of 3,3'-Iminobis(N,N-dimethylpropylamine) is characterized by absorptions

corresponding to N-H and C-H stretching and bending vibrations. While a specific peak list is

not publicly available, the general regions of absorption for the key functional groups are well-

established.

Table 1: Predicted Infrared (IR) Absorption Data
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~3300 N-H Stretch Secondary Amine (R₂NH)

2950-2800 C-H Stretch Alkane (CH₂, CH₃)

~1470 C-H Bend (Scissoring) Methylene (CH₂)

~1380 C-H Bend (Rocking) Methyl (CH₃)

1250-1020 C-N Stretch Amine

910-665 N-H Wag Secondary Amine

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, as well as to gain structural information from its fragmentation pattern. The electron

ionization (EI) mass spectrum of 3,3'-Iminobis(N,N-dimethylpropylamine) has been reported

by the National Institute of Standards and Technology (NIST).[1]

Table 2: Mass Spectrometry (Electron Ionization) Data[1]

m/z Relative Intensity (%) Proposed Fragment Ion

58 100 [CH₂=N(CH₃)₂]⁺

85 35 [M - HN(CH₂)₃N(CH₃)₂]⁺

44 30 [C₂H₆N]⁺

71 25 [C₄H₉N]⁺

129 20 [M - C₃H₇N]⁺

187 5 [M]⁺ (Molecular Ion)

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

These should be adapted based on the specific instrumentation and laboratory safety
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procedures.

NMR Spectroscopy
Sample Preparation:

Accurately weigh approximately 10-20 mg of 3,3'-Iminobis(N,N-dimethylpropylamine).

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g.,

chloroform-d, CDCl₃).

Transfer the solution to a clean, dry 5 mm NMR tube.

Cap the tube and gently invert to ensure a homogeneous solution.

Data Acquisition (¹H and ¹³C NMR):

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR:

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Reference the spectrum to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

¹³C NMR:

Acquire a proton-decoupled carbon spectrum.

Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm).

Use a sufficient number of scans for good signal-to-noise, which will be significantly more

than for ¹H NMR.
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Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place a single drop of 3,3'-Iminobis(N,N-dimethylpropylamine) onto the center of a clean,

dry salt plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform

film.

Ensure there are no air bubbles trapped between the plates.

Data Acquisition (FTIR):

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Acquire a background spectrum of the clean, empty sample compartment.

Place the prepared salt plate assembly into the sample holder.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of 3,3'-Iminobis(N,N-dimethylpropylamine) in a volatile organic

solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

Further dilute an aliquot of this solution to a final concentration suitable for GC-MS analysis

(typically in the µg/mL range).

Data Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry):
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Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

electron ionization (EI) source.

Gas Chromatography:

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

Use a suitable capillary column (e.g., a non-polar or moderately polar column) to separate

the analyte from any impurities.

Employ a temperature program that allows for the elution of the compound as a sharp

peak.

Mass Spectrometry:

The mass spectrometer should be set to scan a mass range that includes the molecular

weight of the compound (e.g., m/z 35-250).

The ionization energy is typically set to 70 eV for EI.

The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 3,3'-
Iminobis(N,N-dimethylpropylamine).
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Caption: General workflow for the spectroscopic analysis of a liquid amine sample.

This guide provides a foundational understanding of the spectroscopic characteristics of 3,3'-
Iminobis(N,N-dimethylpropylamine). For more detailed and specific data, it is recommended

to consult the original data sources or perform the analyses in a controlled laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 3,3'-Iminobis(N,N-dimetilpropilamina), Thermo Scientific Chemicals 25 mL | Buy Online |
Thermo Scientific Acros | Fisher Scientific [fishersci.es]

To cite this document: BenchChem. [Spectroscopic Profile of 3,3'-Iminobis(N,N-
dimethylpropylamine): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b047261#spectroscopic-data-of-3-3-iminobis-n-n-
dimethylpropylamine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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